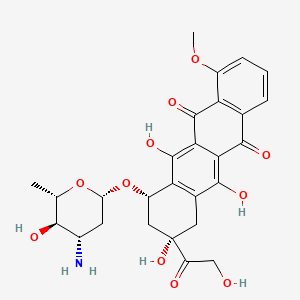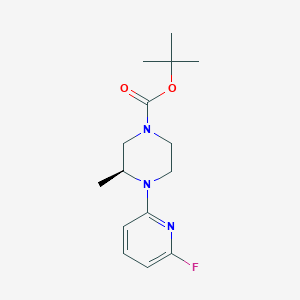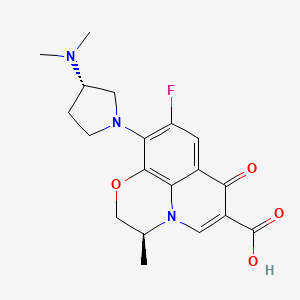
7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 10-((3S)-3-(dimethylamino)-1-pyrrolidinyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 10-((3S)-3-(dimethylamino)-1-pyrrolidinyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 10-((3S)-3-(dimethylamino)-1-pyrrolidinyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-” typically involves multi-step organic reactions. These reactions may include:
Cyclization Reactions: Formation of the heterocyclic ring structure.
Substitution Reactions: Introduction of functional groups such as the dimethylamino and pyrrolidinyl groups.
Oxidation and Reduction Reactions: Adjusting the oxidation state of various parts of the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and pyrrolidinyl groups.
Reduction: Reduction reactions may be used to modify the fluorine and oxo groups.
Substitution: Various substitution reactions can occur, especially involving the dimethylamino group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its interactions with biological molecules, such as proteins and nucleic acids. Its potential as a biochemical probe or inhibitor could be explored.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.
作用機序
The mechanism of action of “7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 10-((3S)-3-(dimethylamino)-1-pyrrolidinyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-” would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways by interacting with key molecules.
類似化合物との比較
Similar Compounds
7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid derivatives: Compounds with similar core structures but different functional groups.
Fluoroquinolones: A class of antibiotics with a similar fluorinated structure.
Pyrrolidinyl compounds: Molecules containing the pyrrolidinyl group.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
特性
CAS番号 |
292865-93-1 |
|---|---|
分子式 |
C19H22FN3O4 |
分子量 |
375.4 g/mol |
IUPAC名 |
(2S)-6-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O4/c1-10-9-27-18-15-12(17(24)13(19(25)26)8-23(10)15)6-14(20)16(18)22-5-4-11(7-22)21(2)3/h6,8,10-11H,4-5,7,9H2,1-3H3,(H,25,26)/t10-,11-/m0/s1 |
InChIキー |
SEUHURFMDDZDNL-QWRGUYRKSA-N |
異性体SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[C@@H](C4)N(C)C)F)C(=O)O |
正規SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(C4)N(C)C)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




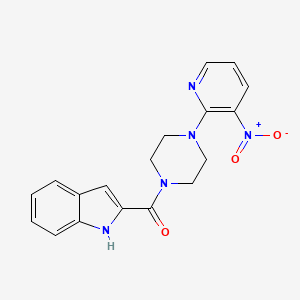

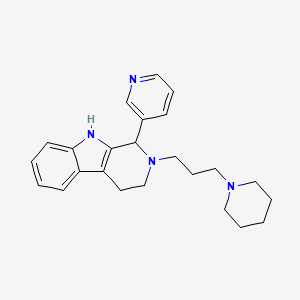
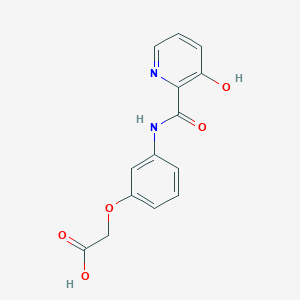
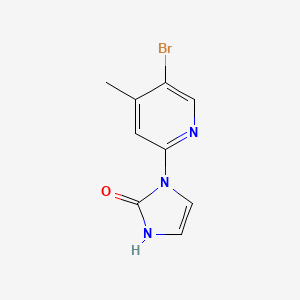
![3-Bromo-7-chlorodibenzo[b,d]thiophene](/img/structure/B12812788.png)
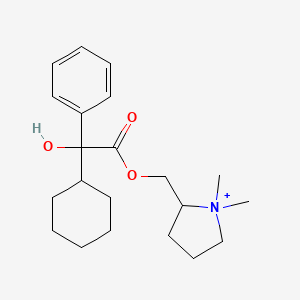
![3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12812792.png)

